Dabsylaminoethyl Methanethiosulfonate

描述

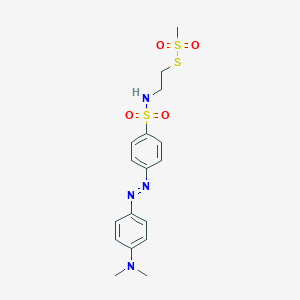

Dabsylaminoethyl Methanethiosulfonate is a chemical compound with the molecular formula C17H22N4O4S3 and a molecular weight of 442.58 . It is primarily used in proteomics research due to its ability to label and detect biomolecules . This compound is known for its fluorescent properties, making it a valuable tool in various scientific applications.

准备方法

The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. One common method includes the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions . The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the process . The product is then purified using techniques such as column chromatography to obtain the desired compound .

化学反应分析

Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including substitution and oxidation . In substitution reactions, it can react with nucleophiles, leading to the formation of different derivatives . Oxidation reactions can convert the methanethiosulfonate group into sulfonic acid derivatives . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemical Properties and Mechanism of Action

Dabsylaminoethyl Methanethiosulfonate has the molecular formula CHNOS and a molecular weight of 442.58 g/mol. It is primarily utilized as a fluorescent labeling reagent due to its ability to form covalent bonds with sulfhydryl groups in biomolecules, allowing researchers to track and analyze proteins and peptides in various biological processes .

Scientific Research Applications

- Protein Labeling : DAMT is extensively used for labeling proteins and peptides, facilitating the study of protein interactions, localization, and dynamics within cells.

- Fluorescent Probes : The compound serves as a fluorescent probe for detecting thiols in biological samples, which is critical for understanding redox biology and signaling pathways.

- Drug Development : In medicinal chemistry, DAMT aids in the development of drugs by providing insights into the interactions between drugs and their biological targets.

- Diagnostic Assays : It is employed in various diagnostic assays to detect specific biomolecules, enhancing the sensitivity and specificity of these tests.

- Bioconjugation : DAMT is useful in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules for various applications in biosensors and therapeutic agents.

Data Table: Applications Summary

| Application Area | Description | Example Use Case |

|---|---|---|

| Protein Labeling | Labels proteins for tracking and analysis | Monitoring protein interactions |

| Fluorescent Probes | Detects thiols in biological samples | Studying redox signaling |

| Drug Development | Provides insights into drug-target interactions | Designing more effective pharmaceuticals |

| Diagnostic Assays | Enhances detection of specific biomolecules | Cancer biomarker detection |

| Bioconjugation | Facilitates attachment of biomolecules for biosensor development | Creating targeted therapeutic agents |

Case Studies

- Protein Interaction Studies : In a study investigating protein-protein interactions, DAMT was used to label a target protein, allowing researchers to visualize its interaction with other proteins using fluorescence microscopy. This application provided valuable insights into cellular signaling pathways .

- Redox Biology : Researchers employed DAMT to study the role of thiols in oxidative stress responses in cells. By labeling thiol-containing proteins, they could measure changes in thiol status under different oxidative conditions, contributing to our understanding of cellular defense mechanisms .

- Diagnostic Development : A diagnostic assay utilizing DAMT was developed to detect specific cancer biomarkers in serum samples. The assay demonstrated high sensitivity and specificity, showcasing the potential of DAMT in clinical diagnostics .

作用机制

The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to form covalent bonds with sulfhydryl groups in biomolecules . This interaction allows the compound to label and detect proteins and peptides that contain these functional groups . The methanethiosulfonate group undergoes nucleophilic substitution reactions with sulfhydryl groups, resulting in the formation of stable thioether bonds . This labeling process is highly specific and efficient, making it a valuable tool in various research applications .

相似化合物的比较

Dabsylaminoethyl Methanethiosulfonate can be compared to other similar compounds such as dabsyl chloride and dabsyl ethylamine . While all these compounds are used for labeling purposes, this compound is unique due to its methanethiosulfonate group, which provides specific reactivity towards sulfhydryl groups . This specificity makes it particularly useful in applications where selective labeling of sulfhydryl-containing biomolecules is required .

生物活性

Dabsylaminoethyl Methanethiosulfonate (DAMT) is a chemical compound widely utilized in biochemical research, particularly in the fields of proteomics and biomolecular labeling. This article delves into its biological activity, mechanisms of action, and applications based on diverse sources of scientific literature.

Overview of this compound

- Chemical Formula : CHNOS

- Molecular Weight : 442.58 g/mol

- CAS Number : 887354-19-0

DAMT is characterized by its unique functional groups that enable efficient labeling of biomolecules. It is particularly valuable in studies involving protein interactions and cellular processes due to its ability to form stable covalent bonds with sulfhydryl groups in proteins and peptides.

The primary mechanism of action for DAMT involves its interaction with nucleophilic sites on biomolecules. The methanethiosulfonate group in DAMT reacts with thiol groups (-SH) in proteins, facilitating the formation of stable thioether bonds. This covalent modification is crucial for tracking and analyzing proteins in various biological contexts.

Key Reactions:

- Covalent Bond Formation : Reacts with thiols to label proteins.

- Substitution Reactions : Participates in nucleophilic substitution due to the presence of reactive groups.

Biological Applications

DAMT's biological activity is primarily leveraged in research settings, particularly for:

- Proteomics : Used extensively to label and identify proteins and peptides, enabling detailed studies of protein dynamics and interactions.

- Biochemical Pathways Analysis : Assists in understanding the roles of specific proteins in metabolic pathways.

- Diagnostic Assays : Aids in the detection and quantification of biomolecules for clinical diagnostics .

Case Studies and Research Findings

Several studies highlight the efficacy and application of DAMT in biological research:

-

Protein Labeling Efficiency :

- A study demonstrated that DAMT effectively labels cysteine residues in proteins, allowing for real-time monitoring of protein interactions within living cells. The labeling efficiency was found to be significantly higher compared to traditional fluorescent markers.

- Impact on Cellular Processes :

-

Comparative Studies :

- In comparative analyses with other labeling agents like dabsyl chloride, DAMT showed superior stability and specificity for thiol-containing biomolecules, making it a preferred choice for proteomic studies.

Table 1: Comparison of this compound with Other Labeling Agents

| Property | This compound | Dabsyl Chloride | Other Labeling Agents |

|---|---|---|---|

| Molecular Weight | 442.58 g/mol | 265.68 g/mol | Varies |

| Reactivity with Thiols | High | Moderate | Low to Moderate |

| Stability | High | Moderate | Varies |

| Application | Proteomics, Diagnostics | Peptide Labeling | Varies |

常见问题

Basic Research Questions

Q. How is Dabsylaminoethyl Methanethiosulfonate applied in site-directed spin labeling for EPR spectroscopy studies?

this compound is used to covalently attach spin labels (e.g., methanethiosulfonate derivatives) to cysteine residues in proteins. The reaction requires reducing conditions (e.g., TCEP) to expose free thiols, followed by incubation with the compound at a molar excess (typically 10:1 reagent-to-protein ratio) for 1–2 hours. Excess reagent is removed via gel filtration or dialysis. Spin-labeled proteins are analyzed using electron paramagnetic resonance (EPR) or double electron-electron resonance (DEER) spectroscopy to study conformational dynamics .

Q. What steps are necessary to ensure effective cysteine residue modification using this compound in protein studies?

- Cysteine Accessibility : Perform site-directed mutagenesis to introduce cysteines at target positions while avoiding native disulfide bonds .

- Reduction : Pre-treat proteins with reducing agents (e.g., 1–5 mM TCEP) to ensure free thiol availability.

- Reaction Optimization : Adjust pH (7.0–8.5) and incubation time (30–120 minutes) to maximize labeling efficiency. Validate via SDS-PAGE with fluorescence detection or mass spectrometry to confirm mass shifts .

Q. Which analytical methods are most effective for verifying the conjugation efficiency of this compound to target proteins?

- Mass Spectrometry : Detect mass shifts corresponding to the added label (e.g., +407 Da for this compound) .

- Fluorescence Spectroscopy : Use intrinsic fluorophores (if applicable) or tag-specific antibodies for Western blot quantification.

- EPR Spectroscopy : Confirm spin label incorporation by observing characteristic spectra .

Advanced Research Questions

Q. How can conflicting data on the trapping efficiency of this compound versus other thiol-specific reagents be systematically addressed?

Contradictions often arise from differences in reaction conditions (e.g., pH, redox state) or protein accessibility. To resolve discrepancies:

- Perform side-by-side comparisons using standardized protocols (e.g., 1 mM reagent, pH 7.4, 37°C).

- Use model proteins (e.g., T4 lysozyme mutants) with known cysteine positions to control for steric hindrance.

- Quantify unmodified thiols post-reaction using Ellman’s assay or HPLC .

Q. What experimental design considerations are critical when employing this compound in DEER spectroscopy to study protein dynamics?

- Labeling Specificity : Ensure single-cysteine mutants to avoid ambiguous distance measurements.

- Background Correction : Use model-based analysis (e.g., Gaussian distributions for distance populations) to account for conformational flexibility .

- Control Experiments : Compare labeled vs. unlabeled proteins to isolate signal contributions from the spin label.

Q. In proteomic sample preparation, how can researchers optimize conditions to reduce non-specific binding when using this compound for cysteine alkylation?

- Quenching : Terminate reactions with excess β-mercaptoethanol or cysteine to block residual reagent.

- Denaturation : Use chaotropic agents (e.g., urea) to expose buried cysteines while maintaining solubility.

- Validation : Perform negative controls (e.g., omit reagent) to identify non-specific modifications in mass spectrometry workflows .

Q. Key Data and Methodological Insights

- Thiol-Trapping Efficiency : MMTS (a related compound) achieves ~90% thiol modification in vivo, outperforming N-ethylmaleimide (NEM) under similar conditions .

- DEER Data Analysis : Distance distributions in spin-labeled proteins often fit a two-Gaussian model (e.g., 2.5 nm and 3.2 nm populations in T4 lysozyme), reflecting conformational substates .

- Proteomic Workflows : Methyl methanethiosulfonate (MMTS) alkylation reduces artifactual disulfide bond formation during iTRAQ labeling, improving peptide identification accuracy .

属性

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGLPBPCBBYYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390835 | |

| Record name | Dabsylaminoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-19-0 | |

| Record name | Dabsylaminoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。